Cas no 88579-39-9 (2-{(pyridin-3-yl)methylsulfanyl}pyrimidine)

2-{(pyridin-3-yl)methylsulfanyl}pyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine,2-[(3-pyridinylmethyl)thio]-
- 2-(pyridin-3-ylmethylsulfanyl)pyrimidine
- TASULDINE
- 2-{(pyridin-3-yl)methylsulfanyl}pyrimidine
- SMR002530009
- CHEMBL358392
- SCHEMBL1813288
- 2-((3-Pyridylmethyl)thio)pyrimidine
- BRD-K10415035-001-01-0
- AKOS002337609
- FT-0691178
- UNII-S4ZCE64Q3O
- SR-01000884009-1
- MLS006011437
- Tasuldina [Spanish]
- HE-10004
- DTXSID40237156
- NS00121977
- Tasuldinum
- S4ZCE64Q3O
- 88579-39-9
- EX-A7407
- EN300-8683908
- Tasuldina
- 2-((pyridin-3-ylmethyl)thio)pyrimidine
- Tasuldine [INN]
- 2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine
- Tasuldinum [Latin]
- Q27288613
- TASULDINE [MART.]
- Pyrimidine, 2-((3-pyridinylmethyl)thio)-
- SR-01000884009
- Z316275202
-
- MDL: MFCD00865649
- インチ: InChI=1S/C10H9N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2
- InChIKey: HMCTXMOKMWELFJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CN=C1)CSC2=NC=CC=N2
計算された属性
- せいみつぶんしりょう: 203.05171847g/mol
- どういたいしつりょう: 203.05171847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-{(pyridin-3-yl)methylsulfanyl}pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8683908-0.05g |
2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine |
88579-39-9 | 95.0% | 0.05g |
$148.0 | 2025-03-21 |
2-{(pyridin-3-yl)methylsulfanyl}pyrimidineに関する追加情報
Comprehensive Overview of 2-{(pyridin-3-yl)methylsulfanyl}pyrimidine (CAS No. 88579-39-9): Properties, Applications, and Innovations
2-{(pyridin-3-yl)methylsulfanyl}pyrimidine (CAS No. 88579-39-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This compound features a pyrimidine core linked to a pyridine ring via a methylsulfanyl bridge, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 88579-39-9 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains.
In recent years, the demand for sulfur-containing heterocycles like 2-{(pyridin-3-yl)methylsulfanyl}pyrimidine has surged, driven by their role in drug discovery. Researchers highlight its potential as a kinase inhibitor scaffold, aligning with trends in targeted cancer therapies. The compound's pyridine-pyrimidine hybrid structure also resonates with innovations in crop protection chemicals, addressing sustainability challenges in agriculture. A 2023 study noted its efficacy in modulating plant defense pathways, a hot topic in green chemistry forums.
From a synthetic perspective, CAS 88579-39-9 exemplifies advancements in C–S bond formation methodologies. Modern protocols leverage catalytic cross-coupling to enhance yield and purity, reducing environmental impact—a priority for industries complying with REACH and EPA guidelines. Analytical techniques such as HPLC-MS and NMR are routinely employed to characterize this compound, ensuring compliance with Good Manufacturing Practices (GMP).
The commercial landscape for 2-{(pyridin-3-yl)methylsulfanyl}pyrimidine reflects broader shifts toward custom synthesis and high-value intermediates. Suppliers increasingly emphasize batch-to-batch consistency and scalability, responding to pharmaceutical developers' needs. Notably, its logP and solubility profiles are frequently optimized for drug formulation, a recurring theme in preclinical research discussions.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage, tapping into the clean energy trend. Meanwhile, patent filings reveal its incorporation into electronic materials, capitalizing on the pyrimidine ring's electron-transport properties. Such multidisciplinary relevance positions CAS 88579-39-9 as a compound of enduring scientific and industrial interest.
To address common queries from researchers: "What is the synthetic route for 88579-39-9?" typically involves nucleophilic substitution between 3-(chloromethyl)pyridine and 2-mercaptopyrimidine. FAQs about "stability under acidic conditions" are answered by studies confirming its resilience at pH >4, crucial for formulation scientists. These insights, paired with rigorous safety data sheets (SDS), ensure informed handling across labs.
In summary, 2-{(pyridin-3-yl)methylsulfanyl}pyrimidine (CAS No. 88579-39-9) epitomizes the convergence of medicinal chemistry, materials science, and sustainable technology. Its adaptability to cutting-edge research—from precision medicine to renewable energy—solidifies its status as a pivotal compound in 21st-century innovation.
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